molecular formula C19H18N4O2S B2457303 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione CAS No. 897453-63-3

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B2457303
CAS No.: 897453-63-3
M. Wt: 366.44
InChI Key: UXWWMJLDUXSUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione” is a derivative of xanthine . Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms . Several stimulants are derived from xanthine, including caffeine, theophylline, and theobromine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It is a xanthine molecule (a type of purine) that has three methyl groups (CH3) attached, as well as a naphthalen-1-ylmethylsulfanyl group .

Scientific Research Applications

Polymorphism and Hydrogen Bond Interactions

Studies on polymorphs of similar aromatic compounds have demonstrated distinguishable C–H⋯O hydrogen bond interactions, which could be relevant for understanding the crystalline properties and solubility of related chemicals like 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione (B. R. Jali, Marjit W. Singh, & J. Baruah, 2011).

Synthetic Methods and Polymerization

Innovative synthetic approaches and polymerization methods involving naphthalene derivatives have been explored, leading to the creation of new materials with potential applications in medical devices, coatings, and more. The efficiency and environmental friendliness of these methods can contribute to the development of sustainable materials (S. Mallakpour & Z. Rafiee, 2007).

Anticancer Activity

Research into purine derivatives has shown significant potential in the development of new anticancer drugs. Specific compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound could serve as a scaffold for designing novel anticancer agents (A. Zagórska et al., 2021).

Chemosensors for Metal Ions

The development of naphthoquinone-based chemosensors for transition metal ions demonstrates the compound's potential application in environmental monitoring and metal ion detection. These chemosensors exhibit selectivity towards specific metal ions, indicating the usefulness of related compounds in analytical chemistry and environmental science (Prajkta Gosavi-Mirkute et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves the condensation of 1,3,9-trimethylxanthine with naphthalen-1-ylmethylthiol, followed by oxidation and cyclization reactions.", "Starting Materials": [ "1,3,9-trimethylxanthine", "naphthalen-1-ylmethylthiol", "potassium permanganate", "sodium hydroxide", "sulfuric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1,3,9-trimethylxanthine and naphthalen-1-ylmethylthiol in sulfuric acid.", "2. Heat the mixture to 80-90°C for 2-3 hours to allow for condensation.", "3. Cool the mixture and add water to precipitate the product.", "4. Filter and wash the product with water.", "5. Dissolve the product in sodium hydroxide solution and add potassium permanganate.", "6. Stir the mixture at room temperature for 1 hour to oxidize the thiol group to a sulfonic acid.", "7. Acidify the mixture with sulfuric acid to pH 2-3.", "8. Extract the product with ethyl acetate.", "9. Dry the organic layer with anhydrous sodium sulfate.", "10. Concentrate the organic layer to obtain the final product." ] }

897453-63-3

Molecular Formula

C19H18N4O2S

Molecular Weight

366.44

IUPAC Name

1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3

InChI Key

UXWWMJLDUXSUMZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.